molecular formula C27H27BrN2O5 B5188309 1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate

1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate

Cat. No. B5188309
M. Wt: 539.4 g/mol
InChI Key: SFMHTQMMHLIDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through various methods, and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and drug discovery. This compound has been found to have a range of effects on the central nervous system, including modulation of neurotransmitter release and regulation of ion channels. It has also been found to have potential as a therapeutic agent for a range of neurological disorders.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate is not fully understood, but it is thought to involve modulation of neurotransmitter release and regulation of ion channels. This compound has been found to interact with a range of receptors in the brain, including dopamine, serotonin, and glutamate receptors.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and potential therapeutic effects for neurological disorders. This compound has also been found to have potential as a tool for studying the mechanisms underlying neurotransmitter release and regulation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate in lab experiments include its reproducibility and efficiency of synthesis, as well as its potential applications in a range of scientific research areas. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action, as well as potential side effects that may limit its therapeutic potential.

Future Directions

For research involving 1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate include further studies to fully understand its mechanism of action, as well as its potential therapeutic applications for neurological disorders. This compound may also have potential as a tool for studying the mechanisms underlying neurotransmitter release and regulation, and further research in this area may lead to new insights into the functioning of the central nervous system. Additionally, the synthesis and modification of this compound may lead to the development of new therapeutic agents with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 1-(2-bromobenzyl)-4-(diphenylacetyl)piperazine oxalate has been achieved through various methods, including the reaction of 1-(2-bromobenzyl)piperazine with diphenylacetyl chloride and oxalic acid. This method has been found to be efficient and reproducible, and has been used in many studies involving this compound.

properties

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN2O.C2H2O4/c26-23-14-8-7-13-22(23)19-27-15-17-28(18-16-27)25(29)24(20-9-3-1-4-10-20)21-11-5-2-6-12-21;3-1(4)2(5)6/h1-14,24H,15-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMHTQMMHLIDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.